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Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and advanced material synthesis, the

strategic value of a chemical intermediate is defined by its functional versatility and synthetic

accessibility. Methyl 5-cyano-2-hydroxybenzoate is a compound that epitomizes these

characteristics. It presents a trifunctional aromatic scaffold, integrating a phenolic hydroxyl, a

methyl ester, and a nitrile group. This unique combination offers orthogonal reactivity,

positioning it as a highly valuable building block for the synthesis of complex molecular

architectures, from novel pharmaceutical agents to specialized organic materials. This guide

moves beyond a simple recitation of data, offering instead a field-proven perspective on its

synthesis, characterization, and strategic application. The protocols and analyses presented

herein are designed to be self-validating, providing researchers with the causal insights needed

to adapt and innovate.

Molecular Profile and Physicochemical Properties
Methyl 5-cyano-2-hydroxybenzoate is a derivative of salicylic acid, a core structure in

numerous therapeutic agents. The introduction of a cyano group at the C-5 position

significantly alters the electronic properties of the aromatic ring, enhancing its utility as a

precursor for diverse chemical transformations.
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Property Value Source(s)

CAS Number 84437-12-7 [1][2][3]

Molecular Formula C₉H₇NO₃ [1][3][4]

Molecular Weight 177.16 g/mol [3]

IUPAC Name
methyl 5-cyano-2-

hydroxybenzoate
-

Synonyms

5-cyanosalicylic acid methyl

ester, Methyl 5-cyano-2-

hydroxy-benzate

[3]

Density 1.328 g/cm³

Boiling Point 306.7 °C at 760 mmHg

Melting Point
Not consistently reported in

literature.

Flash Point 139.3 °C

Recommended Synthesis Protocol: The
Rosenmund–von Braun Reaction
The most direct and reliable route for the preparation of Methyl 5-cyano-2-hydroxybenzoate
is the cyanation of an aryl halide precursor, specifically Methyl 5-bromo-2-hydroxybenzoate.

This transformation, a variant of the Rosenmund–von Braun reaction, utilizes copper(I) cyanide

to displace the bromide, offering good yields for this class of substrate.[5][6] The choice of a

polar, aprotic solvent like DMF is critical; it must effectively solubilize the reactants and

withstand the high temperatures required for the reaction to proceed to completion.[7]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of Methyl 5-cyano-2-hydroxybenzoate.

Detailed Step-by-Step Methodology
Materials:
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Methyl 5-bromo-2-hydroxybenzoate (1.0 eq)

Copper(I) cyanide (CuCN) (1.2 - 1.5 eq)

Anhydrous Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, and

nitrogen/argon source.

Procedure:

Vessel Preparation: Assemble a dry three-neck flask equipped with a reflux condenser, a

magnetic stir bar, and a nitrogen/argon inlet. Ensure the system is under an inert

atmosphere.

Charging Reactants: To the flask, add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq) and

copper(I) cyanide (1.2-1.5 eq).

Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting bromide). The

volume should be sufficient to create a stirrable slurry.

Reaction: Heat the mixture with vigorous stirring to 140-160 °C. The reaction progress can

be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid

Chromatography (HPLC) by observing the disappearance of the starting material. The

reaction typically requires 12-24 hours.

Quenching: Once the reaction is complete, cool the mixture to room temperature. Cautiously

pour the dark reaction mixture into a stirred aqueous solution of ammonium chloride or an

EDTA solution. This step is crucial for complexing the copper salts, facilitating their removal

from the organic product.
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Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with

ethyl acetate (3x volumes).

Washing: Combine the organic layers and wash sequentially with water and then brine to

remove residual DMF and inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica

gel to yield the pure Methyl 5-cyano-2-hydroxybenzoate.

Structural Characterization: Expected
Spectroscopic Data
Accurate characterization is paramount for verifying the identity and purity of the synthesized

compound. The following data are predicted based on the known effects of the substituent

groups on a salicylate scaffold.[8][9][10]
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Technique Functional Group Expected Observation

¹H NMR -OH (Phenolic)
Broad singlet, δ ≈ 10-11 ppm

(H-bonds with carbonyl)

Ar-H (H-6)
Doublet, δ ≈ 8.2 ppm (ortho to

-COOCH₃, meta to -CN)

Ar-H (H-4)

Doublet of doublets, δ ≈ 7.8

ppm (ortho to -CN, meta to -

OH)

Ar-H (H-3)
Doublet, δ ≈ 7.1 ppm (ortho to

-OH)

-COOCH₃ Singlet, δ ≈ 3.9 ppm

¹³C NMR -C=O (Ester) δ ≈ 168-170 ppm

C-OH (C-2) δ ≈ 160-162 ppm

Ar-C (C-1, C-3, C-4, C-6)
δ ≈ 118-140 ppm (4 distinct

signals)

C-CN (C-5)
δ ≈ 108-110 ppm (shielded,

ipso-carbon to nitrile)

-C≡N (Nitrile) δ ≈ 117-119 ppm

-COOCH₃ δ ≈ 52-53 ppm

IR (cm⁻¹) O-H Stretch (Phenolic) Broad peak, 3100-3400 cm⁻¹

C-H Stretch (Aromatic/Alkyl) ~3000-3100 cm⁻¹, ~2950 cm⁻¹

C≡N Stretch (Nitrile)
Strong, sharp peak, 2225-2235

cm⁻¹

C=O Stretch (Ester)
Strong, sharp peak, 1680-1700

cm⁻¹ (lowered by H-bonding)

C=C Stretch (Aromatic) ~1600, ~1450 cm⁻¹

C-O Stretch (Ester/Phenol) 1200-1300 cm⁻¹
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Mass Spec (ESI+) [M+H]⁺ m/z = 178.05

[M+Na]⁺ m/z = 200.03

Expert Rationale: The nitrile group is strongly electron-withdrawing and will exert a significant

influence on the NMR spectra compared to unsubstituted methyl salicylate. Aromatic protons

ortho and para to the cyano group (H-4 and H-6) will be deshielded and shifted downfield. The

most diagnostically significant signal in the IR spectrum is the sharp nitrile stretch around 2230

cm⁻¹, providing unambiguous evidence of a successful cyanation reaction.

Applications in Research & Development
The true value of Methyl 5-cyano-2-hydroxybenzoate lies in the orthogonal reactivity of its

three functional groups. This allows for selective, stepwise modifications, making it a powerful

platform for building molecular diversity in drug discovery campaigns.

Strategic Functional Group Transformations

Methyl 5-cyano-2-hydroxybenzoate
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Salicylamide Derivative
(Aminolysis)

 -COOCH₃
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Caption: Potential synthetic pathways from Methyl 5-cyano-2-hydroxybenzoate.

Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed under

acidic or basic conditions to form the corresponding carboxylic acid or amide, respectively. It

can also be reduced to a primary amine (e.g., using H₂/catalyst or LiAlH₄), providing a key

linkage point for further derivatization. Furthermore, it can participate in cycloaddition

reactions to form various heterocycles like tetrazoles.
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Phenolic Hydroxyl: The acidic proton of the hydroxyl group can be easily removed, allowing

for O-alkylation (Williamson ether synthesis) or O-acylation to generate a wide array of

ethers and esters, which can modulate the molecule's pharmacokinetic properties.

Methyl Ester: The ester can be saponified to the carboxylic acid, which can then be coupled

with amines to form amides (a common linkage in pharmaceuticals) or subjected to reduction

to yield a hydroxymethyl group. Direct aminolysis can also be used to form amides.

Safety and Handling
As a fine chemical intermediate, Methyl 5-cyano-2-hydroxybenzoate requires careful

handling in a laboratory setting.

Hazard Identification: May cause respiratory irritation, skin irritation, and serious eye

irritation.[2]

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety

glasses with side shields, and nitrile gloves.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust. Avoid generating dust during transfer.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents and strong bases.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
Methyl 5-cyano-2-hydroxybenzoate is more than a catalog chemical; it is a strategic platform

for synthetic innovation. Its robust and scalable synthesis via the Rosenmund–von Braun

reaction makes it readily accessible. The compound's three distinct functional groups offer a

playground for medicinal chemists and material scientists to explore diverse chemical space.

Understanding its properties, synthesis, and reactivity, as outlined in this guide, empowers

researchers to fully leverage its potential in their development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. appchemical.com [appchemical.com]

2. 84437-12-7 Cas No. | Methyl 5-cyano-2-hydroxybenzoate | Apollo
[store.apolloscientific.co.uk]

3. scbt.com [scbt.com]

4. PubChemLite - Methyl 5-cyano-2-hydroxybenzoate (C9H7NO3) [pubchemlite.lcsb.uni.lu]

5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

6. synarchive.com [synarchive.com]

7. Rosenmund-von Braun Reaction [organic-chemistry.org]

8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1
detecting ester phenol functional groups present finger print for identification of methyl
salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision
notes [docbrown.info]

9. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution
analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H
nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced
organic chemistry revision notes [docbrown.info]

10. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts
ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13
oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

To cite this document: BenchChem. [Methyl 5-cyano-2-hydroxybenzoate CAS 84437-12-7].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313201#methyl-5-cyano-2-hydroxybenzoate-cas-
84437-12-7]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1313201?utm_src=pdf-custom-synthesis
https://www.appchemical.com/products/84437-12-7?cate_name=undefined&cate2_name=undefined&cate_id=undefined&cate2_id=undefined&pro_name=Methyl%205-cyano-2-hydroxybenzoate&keyword=undefined
https://store.apolloscientific.co.uk/product/methyl-5-cyano-2-hydroxybenzoate
https://store.apolloscientific.co.uk/product/methyl-5-cyano-2-hydroxybenzoate
https://www.scbt.com/p/methyl-5-cyano-2-hydroxy-benzate-84437-12-7
https://pubchemlite.lcsb.uni.lu/e/compound/10583428
https://en.wikipedia.org/wiki/Rosenmund%E2%80%93von_Braun_reaction
https://synarchive.com/named-reactions/rosenmund-von-braun-reaction
https://www.organic-chemistry.org/namedreactions/rosenmund-von-braun-reaction.shtm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-ir.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-ir.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-ir.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-ir.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr1h.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr1h.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr1h.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr1h.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr13c.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr13c.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr13c.htm
https://www.benchchem.com/product/b1313201#methyl-5-cyano-2-hydroxybenzoate-cas-84437-12-7
https://www.benchchem.com/product/b1313201#methyl-5-cyano-2-hydroxybenzoate-cas-84437-12-7
https://www.benchchem.com/product/b1313201#methyl-5-cyano-2-hydroxybenzoate-cas-84437-12-7
https://www.benchchem.com/product/b1313201#methyl-5-cyano-2-hydroxybenzoate-cas-84437-12-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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